3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline ring system, which is a saturated form of indole, and a propan-1-amine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Attachment of the Propan-1-amine Side Chain: This step involves the alkylation of the indoline ring with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, to form indole derivatives.
Reduction: Reduction reactions can further saturate the indoline ring or reduce any functional groups present.
Substitution: The methoxymethyl group and the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Indole derivatives.
Reduction: Saturated indoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine involves its interaction with various molecular targets. The indoline ring system can interact with enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Indolin-1-yl)propan-1-amine: Lacks the methoxymethyl group, which may affect its biological activity and solubility.
N-Isopropyl-3-(5-methoxyindolin-1-yl)propan-1-amine: Contains an isopropyl group, which may alter its pharmacokinetic properties.
1-(3-(Isopropylamino)propyl)indolin-7-ol: Features a hydroxyl group, which may influence its reactivity and interaction with biological targets.
Uniqueness
The presence of the methoxymethyl group in 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine distinguishes it from other similar compounds. This group can enhance the compound’s lipophilicity and potentially improve its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-amine |
InChI |
InChI=1S/C13H20N2O/c1-16-10-11-3-4-13-12(9-11)5-8-15(13)7-2-6-14/h3-4,9H,2,5-8,10,14H2,1H3 |
InChI Key |
XFQPEPIFKOGTOW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C=C1)N(CC2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.